molecular formula C6H9Br B075066 3-Bromocyclohexene CAS No. 1521-51-3

3-Bromocyclohexene

Cat. No. B075066
CAS RN: 1521-51-3
M. Wt: 161.04 g/mol
InChI Key: AJKDUJRRWLQXHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromocyclohexene and its derivatives can be achieved through various methods, including bromination reactions of cyclohexene or its diene precursors. Notable methods include the bromination of Cyclohexa-1,3-diene, leading to various bromocyclohexene products, indicating the efficiency and versatility of bromination reactions in synthesizing 3-Bromocyclohexene and its derivatives (Han et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-Bromocyclohexene derivatives has been explored through X-ray crystallography and NMR evidence, revealing insights into the configurations and conformational preferences of these compounds. For instance, the configuration of 1,2,3,4-tetrabromocyclohexane and its dibromocyclohexenes derivatives have been established, providing a deeper understanding of the structural aspects of bromocyclohexene compounds (Han et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of 3-Bromocyclohexene includes its involvement in various organic transformations, such as the synthesis of enantiopure cyclitols mediated by intramolecular oxyselenenylation (Lee et al., 2005). Additionally, its thermal activation on Pt(111) surfaces demonstrates its potential in surface chemistry and catalysis (Ihm & White, 1998).

Scientific Research Applications

  • Thermal Activation on Pt(111) : The study of 3-Bromocyclohexene's adsorption and thermal activation on Pt(111) surfaces showed dissociative adsorption forming Br-Pt and C6H9-Pt bonds, and the production of benzene upon thermal activation. This has implications for understanding surface chemistry and catalytic processes (Ihm & White, 1998).

  • Synthesis of Enantiopure Cyclitols : Research demonstrated the synthesis of enantiopure cyclitols from 3-Bromocyclohexene, highlighting its utility in producing complex organic compounds with potential pharmaceutical applications (Yong Joo Lee et al., 2005).

  • Kinetics and Mechanism of Monomolecular Heterolysis : The kinetics of E1 dehydrobromination of 3-Bromocyclohexene in various solvents were studied, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Ponomarev et al., 2004).

  • Salt Effects in Dehydrobromination : The influence of neutral salts on the heterolysis of 3-Bromocyclohexene in γ-butyrolactone was explored, offering insights into how different chemical environments affect reaction rates and mechanisms (Ponomarev et al., 2005).

  • Indium-Mediated Addition to Carbonyl Compounds : Research on indium-mediated addition of 3-Bromocyclohexene to various aromatic aldehydes and cyclohexanone revealed efficient and diastereoselective processes for producing homoallylic alcohols, important in synthetic organic chemistry (Khan & Prabhudas, 2000).

  • Bromine Addition Reactions : Studies on the addition of bromine to cyclohexene, leading to the formation of 3-Bromocyclohexene under certain conditions, contributed to the understanding of addition reactions in organic synthesis (Byrnell et al., 1983).

Safety And Hazards

3-Bromocyclohexene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKDUJRRWLQXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934426
Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclohexene

CAS RN

1521-51-3
Record name Cyclohexene, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromocyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromocyclohexene
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3-Bromocyclohexene
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3-Bromocyclohexene
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3-Bromocyclohexene
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3-Bromocyclohexene

Citations

For This Compound
1,100
Citations
WR Biggerstaff, AP MENDITTO… - The Journal of Organic …, 1954 - ACS Publications
… to 3bromocyclohexene at reflux temperature (the reverse … ) column, when the 3-bromocyclohexene was slowly added to … Variations in the time of addition of the 3-bromocyclohexene to …
Number of citations: 9 pubs.acs.org
PL Barili, G Bellucci, F Marioni, I Morelli… - The Journal of Organic …, 1973 - ACS Publications
Results The addition of bromine to l-phenylcyclohexene was accompanied by the evolution of hydrogen bromide and yielded complex mixtures of up to five products, con-taining from …
Number of citations: 27 pubs.acs.org
MO Albers, DC Liles, DJ Robinson, A Shaver… - …, 1987 - ACS Publications
… C8H12)Br] (0.36 g, 1.0 mmol) in ethanol (30 mL) was warmed to 40 C and treated with 3-bromocyclohexene (0.48 g, 3.0 mmol). After 2 min the reaction mixture was filtered and rapidly …
Number of citations: 50 pubs.acs.org
H Ihm, JM White - Langmuir, 1998 - ACS Publications
… 3-bromocyclohexene, … of 3-bromocyclohexene and observed 1,4-cyclohexadiene desorbing from the surface at 139 K. In separate experiments (not shown) without 3-bromocyclohexene…
Number of citations: 13 pubs.acs.org
DW McMillen, JB Grutzner - The Journal of Organic Chemistry, 1994 - ACS Publications
… procedure starting with equal concentrations of cyclohexene and 3-bromocyclohexene. The data are reported in Table 2. The initial increase in 3-bromocyclohexene proves directly that …
Number of citations: 19 pubs.acs.org
RH Dickison - 1954 - ir.library.oregonstate.edu
… The olefin is separated, dried over calcium chloride, and retluxed over metallic sodium tor an hour to remove any unreacted 3-bromocyclohexene present. The sodium is removed and …
Number of citations: 0 ir.library.oregonstate.edu
HL Goering, LL Sims - Journal of the American Chemical Society, 1955 - ACS Publications
… sodium ethoxide in ethanol, was converted to 3-ethoxycyclohexene which was identified by comparison with an authentic sample prepared by the ethanolysis of 3bromocyclohexene. …
Number of citations: 55 pubs.acs.org
JB Lambert, RDH Black, JH Shaw… - The Journal of Organic …, 1970 - ACS Publications
The polar addition of molecular bromine to bicyclo [3.1. 0] hexane has been carried out at—30 to—50 in chloroform with the exclusion of light. Addition is predominantly to the internal, …
Number of citations: 17 pubs.acs.org
AS Dneprovskii, AA Ermoshkin, AN Kasatochkin… - Russian journal of …, 2003 - Springer
Addition of bromotrichloromethane and tetrachloromethane to alkenes in the presence of palladium(II) complexes begins with single-electron transfer from the palladium atom to …
Number of citations: 11 link.springer.com
NE Ponomarev, MV Stambirskii, GF Dvorko - Russian journal of general …, 2005 - Springer
… The influence of neutral salts on the rate of heterolysis of 3-bromocyclohexene at 31C in γ-… The nature of salt and solvation effects in the heterolysis of 3-bromocyclohexene in γ-…
Number of citations: 3 link.springer.com

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